Acid Black 180
Description
Acid Black 180 (C.I. 13710) is a synthetic azo metal-complex dye widely used in the textile industry, particularly for dyeing protein-based fibers such as wool, silk, and nylon. Its molecular formula is C₁₉H₁₆ClN₅O₃S, with a molecular weight of 429.88 g/mol and a CAS registry number of 11103-91-6 .
- Chemical Structure: this compound is synthesized via diazotization of 2-amino-4-chlorophenol, followed by coupling with (E)-4-(2-benzylidenehydrazinyl)benzenesulfonamide, and subsequent cobalt complexation. This structure grants it stability under acidic conditions and strong affinity for fibrous substrates.
- Key Properties:
- Light Fastness: 6 (excellent resistance to fading under light exposure).
- Soaping Fastness: 4–5 (good resistance to washing).
- Application: Produces a blue-ash hue, ideal for dark shades in textiles.
Suppliers such as Ciech SA market this dye under trade names like Polfalan Grey 3BL .
Properties
CAS No. |
11103-91-6 |
|---|---|
Molecular Formula |
C11H12N4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt |
| Coupling | Alkaline medium, 10–15°C | Azo intermediate |
| Complexation | CoCl₂, pH 4–5, 60–70°C | Cobalt complex (Acid Black 180) |
Oxidative Degradation
Azo dyes like this compound are susceptible to oxidation, particularly under enzymatic or chemical conditions:
-
Enzymatic decolorization : Soybean peroxidase (SBP) catalyzes oxidative polymerization in the presence of H₂O₂, breaking the azo bond (N=N) into amine derivatives . Optimal conditions include pH 4.4 and H₂O₂-to-dye molar ratios of 2.5–3.0 .
-
Chemical oxidation : Strong oxidants (e.g., KMnO₄) cleave the azo bond, producing aromatic amines and sulfonic acid derivatives.
Degradation Byproducts:
| Oxidizing Agent | Major Products |
|---|---|
| SBP + H₂O₂ | Oligomers, CO₂, H₂O |
| KMnO₄ | 4-chloroaniline, sulfonated biphenyls |
Reductive Degradation
Reduction with sodium dithionite (Na₂S₂O₄) splits the azo bond, yielding toxic aromatic amines (e.g., 2-amino-4-chlorophenol). This reaction is pH-dependent, with faster kinetics in alkaline media.
Thermal Stability
This compound decomposes above 180°C, releasing CO, CO₂, and chlorinated compounds . Its metal-complexed structure enhances thermal resistance compared to non-metallized azo dyes.
Light Fastness
The cobalt complex improves resistance to UV degradation. Testing under ISO standards shows:
| Light Fastness | Soaping Fastness | Perspiration Fastness |
|---|---|---|
| 6 (excellent) | 4 (good) | 4–5 (very good) |
pH Sensitivity
-
Acidic conditions (pH < 3) : Protonation of sulfonic groups reduces solubility, causing precipitation.
-
Alkaline conditions (pH > 9) : Hydrolysis of the azo bond occurs, degrading the dye .
Toxicological Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Acid Black 180 belongs to the broader class of acid dyes, which share functional similarities but differ in molecular structure, metal coordination, and performance. Below is a detailed comparison with structurally and functionally related compounds:
2.1 Acid Black 194
Structural Similarities :
- Both are azo metal-complex dyes with cobalt coordination, enhancing thermal stability and color fastness.
- Designed for dyeing synthetic and natural fibers under acidic conditions.
- Key Differences: Property this compound Acid Black 194 Application Wool, silk, nylon m-Aramid fibers (e.g., Nomex®) Dyeing Medium Conventional aqueous acidic baths Ionic liquids (e.g., EMIM-Ac) Temperature Stability Stable up to 100°C Stable at 180°C (high-temperature dyeing) Color Output Blue-ash Not explicitly reported; likely deeper blacks
- Acid Black 194 exhibits superior thermal resistance, enabling its use in high-performance materials like flame-resistant m-aramid fibers .
2.2 Other Azo Metal-Complex Dyes
While specific data on additional analogs (e.g., Acid Black 172, Acid Black 210) are absent in the provided evidence, general trends in this class include:
- Metal Variation : Substituting cobalt with chromium or nickel alters light fastness and environmental toxicity. Cobalt-based complexes (like this compound) typically offer balanced eco-toxicity and performance .
- Functional Groups: Modifications in sulfonic acid groups or azo linkages impact solubility and fiber affinity. For instance, this compound’s sulfonamide group enhances water solubility compared to non-sulfonated analogs.
Research Findings and Performance Metrics
Fastness Properties :
Test This compound Industry Average (Azo Metal-Complex Dyes) Light Fastness 6 5–6 Wash Fastness 4–5 3–4 Perspiration Fastness 4–5 3–4 This compound outperforms many peers in wash and perspiration resistance, critical for textiles exposed to frequent laundering.
- However, modern fixation techniques reduce environmental release . Ionic liquid-based dyeing (e.g., Acid Black 194) minimizes water usage but requires specialized recycling protocols .
Q & A
Q. What are the critical parameters for optimizing the synthesis of Acid Black 180 to ensure reproducibility in academic settings?
To optimize synthesis, researchers should:
- Use controlled reaction conditions (pH, temperature, stoichiometry) and document deviations.
- Employ high-purity precursors and solvents, validated via chromatography (e.g., HPLC) .
- Characterize intermediates with spectroscopic methods (e.g., FTIR, NMR) to confirm structural integrity .
- Include a stepwise protocol in supplementary materials for replication .
Q. How can researchers validate the purity of this compound using standard analytical techniques?
- Chromatography : Use reverse-phase HPLC with UV-Vis detection to identify impurities (<1% threshold) .
- Spectroscopy : Compare NMR/FTIR spectra against reference databases (e.g., SDBS) to detect functional group anomalies .
- Elemental Analysis : Confirm C/H/N/S ratios match theoretical values, with deviations ≤0.3% .
- Report all data in tabular form (e.g., retention times, peak areas) for transparency .
Q. What are the best practices for designing a stability study of this compound under varying environmental conditions?
- Experimental Design : Use factorial design to test pH (2–12), temperature (25–80°C), and light exposure .
- Sampling Intervals : Collect data at t = 0, 24, 48, 168 hours.
- Degradation Metrics : Monitor absorbance maxima shifts (>5 nm indicates structural degradation) and quantify via kinetic modeling (e.g., first-order decay) .
- Include raw data tables and statistical confidence intervals in appendices .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational simulations) for this compound?
- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, concentration) that may affect NMR chemical shifts .
- Step 2 : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state structure) .
- Step 3 : Use DFT calculations to model solvent effects and compare with observed data .
- Contradiction Analysis : Apply hypothesis testing (e.g., χ² for goodness-of-fit) to identify systematic errors .
Q. What methodological approaches are recommended for elucidating the degradation pathways of this compound in complex matrices?
- Advanced Chromatography : Pair LC-MS/MS with high-resolution mass spectrometry to identify transient intermediates .
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to trace bond cleavage mechanisms .
- Kinetic Isotope Effects (KIE) : Analyze deuterated solvents to distinguish between hydrolytic vs. oxidative pathways .
- Data Integration : Create reaction network models using software like ACD/ChromGenius .
Q. How can researchers address variability in batch-to-batch performance of this compound in dye-sensitized solar cell applications?
- Root-Cause Analysis : Use design of experiments (DoE) to isolate variables (e.g., dye loading, electrolyte composition) .
- Surface Characterization : Apply SEM-EDS/XPS to assess dye adsorption homogeneity on TiO₂ substrates .
- Statistical Control : Implement Shewhart charts for critical parameters (e.g., photon conversion efficiency) with ±3σ limits .
- Reproducibility : Archive batch samples and publish full synthetic/processing metadata .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
- Nonlinear Regression : Fit data to Hill or logistic models (IC₅₀ ± 95% CI) .
- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous datapoints .
- Multivariate Analysis : Apply PCA to correlate toxicity endpoints (e.g., EC₅₀, LD₅₀) with structural descriptors .
- Reporting : Include dose-response curves with error bars and R² values in figures .
Q. How should researchers structure a manuscript to highlight novel findings about this compound’s photocatalytic properties?
- Introduction : Contrast existing literature on similar azo dyes and identify knowledge gaps .
- Methods : Detail synthesis, characterization, and photocatalytic testing protocols (e.g., ROS quantification) .
- Results : Use tables to compare quantum yields (%) against benchmarks like methylene blue .
- Discussion : Emphasize mechanistic insights (e.g., electron-transfer pathways) and industrial implications .
Conflict & Validation
Q. How can interdisciplinary teams align conflicting interpretations of this compound’s environmental persistence?
- Joint Analysis Workshops : Combine expertise in environmental chemistry (degradation kinetics) and ecotoxicology (bioaccumulation factors) .
- Model Harmonization : Use consensus frameworks like USEtox® to standardize impact assessments .
- Transparency : Publish raw datasets and code in repositories like Zenodo for independent validation .
Q. What strategies ensure the credibility of computational models predicting this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
